molecular formula C9H6F4O2 B6194890 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzaldehyde CAS No. 1233245-08-3

2,3,5,6-tetrafluoro-4-(methoxymethyl)benzaldehyde

Cat. No.: B6194890
CAS No.: 1233245-08-3
M. Wt: 222.1
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Description

2,3,5,6-tetrafluoro-4-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol . This compound is characterized by the presence of four fluorine atoms and a methoxymethyl group attached to a benzaldehyde core. It is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzaldehyde involves the reaction of 1,4-bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene in a mixed solution of aqueous sulfuric acid and an organic carboxylic acid. The mixture undergoes ester-based hydrolysis under the action of an inorganic base, followed by hydroxyl-based methylation . This method is advantageous due to the availability of cheap reagents, mild reaction conditions, and high synthesis yield.

Industrial Production Methods

Industrial production of this compound can involve the selective methylation of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol using inorganic bases in a water-immiscible organic solvent. The reaction mixture is then treated with dimethyl sulfate to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetrafluoro-4-(methoxymethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoic acid.

    Reduction: 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,5,6-tetrafluoro-4-(methoxymethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzaldehyde involves its interaction with specific molecular targets. For instance, it can act as a precursor in the synthesis of insecticides like methoxymethylfluoropyrethroid, which exhibits high vapor activity against mosquitoes . The compound’s effects are mediated through its functional groups, which participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-tetrafluoro-4-methylbenzaldehyde
  • 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde
  • 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol

Uniqueness

2,3,5,6-tetrafluoro-4-(methoxymethyl)benzaldehyde is unique due to the presence of both fluorine atoms and a methoxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various specialized compounds .

Properties

CAS No.

1233245-08-3

Molecular Formula

C9H6F4O2

Molecular Weight

222.1

Purity

95

Origin of Product

United States

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